2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Potential : A study by Severina et al. (2020) explored the synthesis of derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, including compounds related to "2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide", as potential anticonvulsants. These compounds were evaluated for their interaction with anticonvulsant biotargets and showed moderate anticonvulsant activity in vivo (Severina et al., 2020).
Microwave-Assisted Synthesis : Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. This process likely involves intermediates related to the compound (Davoodnia et al., 2009).
Antimicrobial and Hemolytic Activities : A study by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to "this compound", demonstrated antimicrobial and hemolytic activities, indicating potential pharmacological applications (Gul et al., 2017).
Hydrogen-Bonded Structures : Research by Trilleras et al. (2008) analyzed hydrogen-bonded structures of molecules including 2-[6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile, closely related to the compound of interest, demonstrating variations in hydrogen-bonded aggregation due to small changes in molecular constitution (Trilleras et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that structural modifications of similar compounds can lead to different biological activities . For instance, methylation at the N3 atom in some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate promotes anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown antimicrobial properties
Molecular Mechanism
Similar compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism of action that could potentially apply to 2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide .
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-5(2)10-8(11-7(4)13)14-3-6(9)12/h3H2,1-2H3,(H2,9,12)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXIIKXTYALJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.